molecular formula C38H46O7 B1662406 acetyl Podocarpic acid anhydride CAS No. 344327-48-6

acetyl Podocarpic acid anhydride

Cat. No. B1662406
CAS RN: 344327-48-6
M. Wt: 614.8 g/mol
InChI Key: OUJQRQRBNRGQTC-SPGSYPTKSA-N
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Description

Acetyl podocarpic acid anhydride is a potent, semisynthetic liver X receptor (LXR) agonist derived from extracts of the mayapple . It has the potential to be useful for the prevention and research of atherosclerosis, especially in the context of low HDL levels .


Chemical Reactions Analysis

Acid anhydrides, such as acetyl podocarpic acid anhydride, are highly reactive to nucleophilic attack . They undergo many of the same reactions as acid chlorides, including reactions with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Scientific Research Applications

Acetyl Podocarpic Acid Anhydride: Scientific Research Applications

Atherosclerosis Research and Prevention: Acetyl Podocarpic Acid Anhydride, also known as Acetylpodocarpic dimer, is a potent, semisynthetic liver X receptor (LXR) agonist derived from extracts of the mayapple. It has shown potential in the prevention and research of atherosclerosis, particularly in scenarios involving low HDL levels. Acting through LXR, in conjunction with the retinoid X receptor (RXR), it induces the expression of the ABCA1 reverse cholesterol transporter, which increases the efflux of cholesterol from enterocytes and thus inhibits overall cholesterol absorption .

Cholesterol Metabolism: This compound has been found to be approximately 1,000 times more potent than 22 ®-hydroxy cholesterol in transient transactivation assays. It significantly stimulates LXR, which plays a crucial role in regulating cholesterol metabolism .

Therapeutic Agent Testing: Due to its potency and efficacy, Acetyl Podocarpic Acid Anhydride can be used as a positive control for testing LXR agonists. These agonists have potential as therapeutic agents for treating conditions like atherosclerosis .

Endogenous LXR Agonist: As an endogenous LXR agonist, Acetyl Podocarpic Acid Anhydride can be instrumental in studying the natural mechanisms of LXR activation and its effects on cellular processes related to cholesterol management .

Mechanism of Action

Acetyl Podocarpic Acid Anhydride, also known as Acetyl-Podocarpic Dimer (APD), is a potent, semi-synthetic compound with intriguing properties and potential applications . This article provides a comprehensive overview of its mechanism of action.

Target of Action

The primary target of Acetyl Podocarpic Acid Anhydride is the Liver X Receptor (LXR) . LXRs are nuclear hormone receptors whose native ligands are oxysterols . They play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .

Mode of Action

APD acts as a potent LXR agonist . It interacts with LXRs, inducing a conformational change that allows the receptor to bind to specific DNA sequences known as LXR response elements . This binding triggers the transcription of target genes .

Biochemical Pathways

The activation of LXRs by APD leads to the upregulation of several genes involved in lipid metabolism . One of the key genes induced is ABCA1, which encodes the ABCA1 reverse cholesterol transporter . This protein plays a critical role in the efflux of cholesterol from cells, contributing to the regulation of cholesterol levels .

Pharmacokinetics

Its solubility in dmf (1 mg/ml) suggests that it may have good bioavailability .

Result of Action

The activation of LXRs by APD and the subsequent induction of ABCA1 lead to an increase in cholesterol efflux from cells . This action inhibits the overall absorption of cholesterol, which could be beneficial in the prevention and research of atherosclerosis, especially in the context of low HDL levels .

Future Directions

Acetyl podocarpic acid anhydride has potential therapeutic applications in the treatment of atherosclerosis due to its role as an LXR agonist . It could be used as a positive control for testing other LXR agonists .

properties

IUPAC Name

[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJQRQRBNRGQTC-SPGSYPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetyl Podocarpic acid anhydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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